molecular formula C8H16ClNO4 B591267 (S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrochloride CAS No. 176164-02-6

(S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrochloride

Cat. No. B591267
CAS RN: 176164-02-6
M. Wt: 225.669
InChI Key: UIGULSHPWYAWSA-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyloxycarbonyl (Boc) as the α-amino protecting group in peptide synthesis . This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Another study mentioned the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) as starting materials in dipeptide synthesis .


Molecular Structure Analysis

The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility . This strategy has been used to analyze presynaptic complexes involved in neurotransmitter release .


Chemical Reactions Analysis

The tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . In another study, an unusual oxidative coupling reaction of isocyanide and toluene derivatives was observed using tetrabutylammonium iodide (TBAI) as a catalyst .

Scientific Research Applications

Asymmetric Synthesis

The compound is also instrumental in asymmetric synthesis . It can be used to induce chirality in the synthesis of various molecules, particularly in the creation of N-heterocycles via sulfinimines. This is crucial for producing compounds that have specific three-dimensional orientations, which is important for the activity of many pharmaceuticals .

Nonlinear Optical (NLO) Materials

In the field of materials science, particularly in the development of nonlinear optical (NLO) materials , this compound could be used to grow large-size crystals with high optoelectronic susceptibilities. NLO materials are important for applications such as telecommunications, laser technology, and information processing .

Advanced Optical Analysis

Lastly, advanced optical analysis techniques may benefit from the use of this compound in the growth of semi-organic materials. These materials often exhibit properties like higher laser damage thresholds, low dielectric loss, and thermal and mechanical stability, which are desirable for optoelectronic devices .

Mechanism of Action

Target of Action

It’s worth noting that the compound contains a tert-butyl group, which is known for its unique reactivity pattern .

Mode of Action

The tert-butyl group in the compound is known to elicit a unique reactivity pattern, which could influence its interaction with its targets . The compound might undergo various chemical transformations, potentially affecting its targets in a unique way .

Biochemical Pathways

The tert-butyl group in the compound is known to be involved in various biosynthetic and biodegradation pathways . It’s plausible that the compound could influence these pathways, leading to downstream effects.

Pharmacokinetics

The tert-butyl group in the compound could potentially influence its pharmacokinetic properties . For instance, the tert-butyl group’s unique reactivity pattern could affect the compound’s absorption and distribution within the body .

Result of Action

The tert-butyl group in the compound is known to elicit a unique reactivity pattern, which could result in specific molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction rates of the compound could be influenced by the presence of suitable organic acids, which could increase its solubility in organic solvents . Additionally, the tert-butyl group in the compound is known to exhibit a unique reactivity pattern under various conditions , which could influence the compound’s action and stability.

properties

IUPAC Name

(3S)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H,10,11);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGULSHPWYAWSA-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.